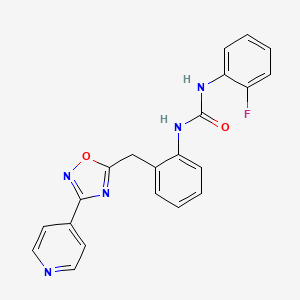

1-(2-Fluorophenyl)-3-(2-((3-(pyridin-4-yl)-1,2,4-oxadiazol-5-yl)methyl)phenyl)urea

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(2-Fluorophenyl)-3-(2-((3-(pyridin-4-yl)-1,2,4-oxadiazol-5-yl)methyl)phenyl)urea is a useful research compound. Its molecular formula is C21H16FN5O2 and its molecular weight is 389.39. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Biological Activity

The compound 1-(2-Fluorophenyl)-3-(2-((3-(pyridin-4-yl)-1,2,4-oxadiazol-5-yl)methyl)phenyl)urea represents a novel chemical entity within the class of urea derivatives that has garnered attention for its potential biological activities, particularly in the fields of oncology and antimicrobial research. The structural composition of this compound includes a pyridine ring and an oxadiazole moiety, which are known to contribute to various pharmacological effects.

Chemical Structure and Properties

The molecular formula of this compound is C19H17FN4O, with a molecular weight of approximately 348.37 g/mol. The presence of the fluorine atom and the oxadiazole ring enhances its lipophilicity and biological activity.

Anticancer Activity

Recent studies have highlighted the anticancer potential of compounds containing the 1,2,4-oxadiazole structure. For instance, derivatives similar to this compound have been evaluated for their antiproliferative effects against various cancer cell lines.

A notable study reported that derivatives exhibited significant inhibition rates against several cancer types:

- MDA-MB-468 (breast cancer) : 84.83% inhibition

- SK-MEL-5 (melanoma) : 84.32% inhibition

- T-47D (breast cancer) : 90.47% inhibition

These results suggest that the oxadiazole moiety plays a critical role in enhancing anticancer activity .

The mechanism by which these compounds exert their biological effects often involves the induction of apoptosis in cancer cells. Molecular docking studies have indicated that these compounds can effectively bind to specific targets within cancer cells, leading to growth inhibition and cell death .

Antimicrobial Activity

In addition to anticancer properties, compounds with similar structures have demonstrated significant antimicrobial activity. For example, derivatives containing the oxadiazole ring have shown effectiveness against both Gram-positive and Gram-negative bacteria. The most active compounds were noted to exhibit comparable or superior activity to standard antibiotics like gentamicin .

Case Studies

Several case studies illustrate the efficacy of related compounds:

- Anticancer Studies : A series of 1,3,4-oxadiazole derivatives were tested against a panel of 58 cell lines across nine different cancer types at the NCI . Among them, one derivative achieved sub-micromolar IC50 values against prostate and colon cancer cell lines.

- Antimicrobial Efficacy : A study by Paruch et al. (2020) demonstrated that certain 1,3,4-oxadiazole derivatives exhibited potent antibacterial properties against strains like Staphylococcus aureus and Escherichia coli, suggesting their potential for development into new antimicrobial agents .

Data Tables

| Activity | Cell Line | Inhibition (%) | IC50 (µM) |

|---|---|---|---|

| Anticancer | MDA-MB-468 | 90.47 | <0.67 |

| SK-MEL-5 | 84.32 | <0.80 | |

| T-47D | 84.83 | <0.87 | |

| Antimicrobial | S. aureus | Comparable to Gentamicin | N/A |

| E. coli | Comparable to Gentamicin | N/A |

Properties

IUPAC Name |

1-(2-fluorophenyl)-3-[2-[(3-pyridin-4-yl-1,2,4-oxadiazol-5-yl)methyl]phenyl]urea |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H16FN5O2/c22-16-6-2-4-8-18(16)25-21(28)24-17-7-3-1-5-15(17)13-19-26-20(27-29-19)14-9-11-23-12-10-14/h1-12H,13H2,(H2,24,25,28) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LUMWLHWJPZRSMH-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)CC2=NC(=NO2)C3=CC=NC=C3)NC(=O)NC4=CC=CC=C4F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H16FN5O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

389.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.